Field: Agriculture
Methods of Application: It can be used as a pesticide and insecticide to control diseases and insect pests on crops.
Field: Pharmaceuticals
Summary: This compound can also be used as a pharmaceutical ingredient.
Methods of Application: It is used to prepare antibacterial and antifungal drugs in the pharmaceutical process.
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide is a sulfonamide compound characterized by its unique structure, which includes a sulfonamide functional group attached to a benzenesulfonamide backbone. Its chemical formula is C₁₀H₁₅ClN₂O₄S₂, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition of this enzyme can lead to various physiological effects, including alterations in cellular metabolism and signaling pathways, making it a candidate for therapeutic applications in conditions such as epilepsy and other neurological disorders .
The synthesis of P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide typically involves several steps:
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide has several potential applications:
Interaction studies have shown that P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide interacts with various biological targets, notably carbonic anhydrase. These interactions are crucial for understanding its mechanism of action and potential side effects. Surface plasmon resonance assays have been employed to quantify binding affinities and characterize the nature of these interactions .
Several compounds share structural similarities with P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide, each exhibiting unique properties:
P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide is unique due to its specific 4-chlorobutyl substitution on the sulfonamide moiety, which may enhance its biological activity compared to other similar compounds. This modification potentially affects its pharmacokinetics and interaction profiles, making it a subject of interest for further research.
Irritant